molecular formula C15H12F2O B6275808 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one CAS No. 2763776-43-6

1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one

Cat. No. B6275808
CAS RN: 2763776-43-6
M. Wt: 246.3
InChI Key:
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Description

1-{4,5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one (DFBP) is a fluorinated compound that is part of a larger family of compounds known as fluorinated biphenyls (FBP). FBPs are organic molecules with two aromatic rings connected by a single bond, with one or more of the hydrogen atoms replaced by fluorine atoms. FBPs are used in a variety of applications, including industrial processes, pharmaceuticals, and agricultural chemicals. DFBP is of particular interest due to its unique properties and potential applications.

Scientific Research Applications

1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one is of interest to researchers due to its unique properties. It has been studied for its potential applications in the areas of drug delivery, biomedical imaging, and tissue engineering. In drug delivery, 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one has been studied for its ability to target specific cells and tissues, as well as its ability to increase the solubility of drugs. In biomedical imaging, 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one has been studied for its ability to improve the contrast of MRI images. In tissue engineering, 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one has been studied for its ability to promote cell adhesion and proliferation.

Mechanism of Action

The mechanism of action of 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one is not fully understood. However, it is believed that 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one acts as an electron acceptor, allowing it to interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the structure and function of the molecules, which can affect the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one are not fully understood. However, research has shown that 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one can affect a variety of cellular processes, including gene expression, cell differentiation, and cell proliferation. 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also non-toxic and non-irritating. Furthermore, it is relatively inexpensive and easy to synthesize. However, 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one also has several limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not biodegradable, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one research. These include further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in drug delivery, biomedical imaging, and tissue engineering. Finally, further research could be conducted on the synthesis of 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one and its potential uses in industrial processes and agricultural chemicals.

Synthesis Methods

1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one can be synthesized through a two-step process. The first step involves the reaction of 1,4-difluorobenzene with 1-bromopropane to form 1-{4,5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the reaction of 1-{4,5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one with an acid such as hydrochloric acid to form 1-{4,5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-ol. This reaction is usually conducted in the presence of a catalyst such as p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{4',5-difluoro-[1,1'-biphenyl]-3-yl}propan-1-one involves the introduction of a propanone group onto a difluorobiphenyl molecule.", "Starting Materials": [ "4',5-difluoro-[1,1'-biphenyl]-3-carboxylic acid", "propan-1-one", "DCC", "DMAP", "DCM", "TEA", "NaOH", "HCl", "Na2SO4", "EtOAc" ], "Reaction": [ "Step 1: Activation of carboxylic acid using DCC and DMAP in DCM to form the corresponding acid chloride intermediate.", "Step 2: Addition of propan-1-one to the acid chloride intermediate in the presence of TEA to form the desired product.", "Step 3: Purification of the crude product using column chromatography with EtOAc as the eluent.", "Step 4: Deprotection of the product using NaOH and HCl to remove the carboxylic acid protecting group.", "Step 5: Drying of the product using Na2SO4 and recrystallization to obtain the final pure product." ] }

CAS RN

2763776-43-6

Molecular Formula

C15H12F2O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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